2-(Methylthio)-N,N-dimethylaniline chemical structure and molecular weight
2-(Methylthio)-N,N-dimethylaniline chemical structure and molecular weight
A Comprehensive Technical Guide to 2-(Methylthio)-N,N-dimethylaniline
This guide provides an in-depth analysis of 2-(Methylthio)-N,N-dimethylaniline, a substituted aromatic amine of interest to researchers in synthetic chemistry, materials science, and drug development. We will explore its fundamental chemical properties, validated synthetic protocols, spectroscopic characterization, and essential safety protocols.
Physicochemical Properties and Identifiers
2-(Methylthio)-N,N-dimethylaniline is an organosulfur compound and a tertiary aromatic amine. Its structure features a phenyl group substituted with an N,N-dimethylamino group and an adjacent (ortho) methylthio group. This unique substitution pattern influences its electronic properties and reactivity.
Chemical Structure and Data Summary
The core attributes of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | N,N-dimethyl-2-(methylthio)aniline | [1] |
| CAS Number | 2388-50-3 | [2][3] |
| Molecular Formula | C₉H₁₃NS | [2] |
| Molecular Weight | 167.27 g/mol | [3] |
| Appearance | Yellow liquid | [1] |
Chemical Structure Visualization
The structural arrangement of 2-(Methylthio)-N,N-dimethylaniline is critical to understanding its chemical behavior. The diagram below illustrates the connectivity of the atoms.
Caption: 2D structure of 2-(Methylthio)-N,N-dimethylaniline.
Synthesis and Spectroscopic Characterization
The synthesis of 2-(Methylthio)-N,N-dimethylaniline typically involves the N-methylation of a suitable precursor. The choice of synthetic route is governed by factors such as scale, available starting materials, and desired purity.
Synthetic Pathway: Reductive Amination
A highly efficient and common method for the exhaustive methylation of anilines is reductive amination. This approach avoids the formation of quaternary ammonium salts, which can be a significant side reaction with other alkylating agents. One such method utilizes formic acid as both a reducing agent and a source of the methyl group in a platinum-catalyzed reaction.[1]
The logical workflow for this synthesis starts with the precursor 2-(methylthio)aniline, which is then subjected to methylation conditions to yield the final product.
Caption: Synthetic workflow for 2-(Methylthio)-N,N-dimethylaniline.
Experimental Protocol: Platinum-Catalyzed N-Methylation
This protocol is adapted from a reported procedure for the N-methylation of substituted anilines.[1] The causality for using formic acid and a silane is that they form a potent reducing system in the presence of a platinum catalyst, enabling the efficient conversion of the amine to its dimethylated form.
Materials:
-
2-(Methylthio)aniline
-
Platinum on carbon (Pt/C, e.g., 0.3 mol%)
-
Formic acid (HCO₂H, 3.0 equivalents)
-
Phenylsilane (PhSiH₃, 5.0 equivalents)
-
Toluene (solvent)
-
Petroleum ether and Ethyl acetate (for chromatography)
Procedure:
-
To a reaction vessel, add 2-(methylthio)aniline, toluene, and the Pt/C catalyst.
-
Sequentially add formic acid and phenylsilane to the mixture under an inert atmosphere.
-
Stir the reaction mixture at the designated temperature (as per the referenced literature) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product via column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate mixture (e.g., 50:1 v/v) to yield the pure product as a yellow liquid.[1]
Spectroscopic Analysis
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.[1]
-
Aromatic Protons: Signals for the four protons on the benzene ring are expected in the range of δ 7.22 – 6.81 ppm.
-
N-Methyl Protons: A singlet corresponding to the six protons of the two N-methyl groups appears at approximately δ 2.76 ppm.
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S-Methyl Protons: A singlet for the three protons of the S-methyl group is observed at around δ 2.44 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique identifies the different carbon environments within the molecule.[1]
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Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, appearing between δ 150.88 and 119.05 ppm.
-
N-Methyl Carbons: A signal for the N-methyl carbons is found at approximately δ 44.27 ppm.
-
S-Methyl Carbon: The S-methyl carbon signal appears at around δ 14.71 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 2-(Methylthio)-N,N-dimethylaniline, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 167.27.
Safety and Handling
As a substituted aniline, 2-(Methylthio)-N,N-dimethylaniline requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally related compounds like 2-(methylthio)aniline and N,N-dimethylaniline provide a strong basis for hazard assessment.[4][5][6][7]
-
Potential Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][7] Substituted anilines can affect the blood, potentially causing methemoglobinemia, which reduces the blood's oxygen-carrying capacity.[7][8]
-
Irritation: May cause skin and serious eye irritation.[5]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
-
-
Recommended Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][7]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat or chemical-resistant suit.[5][7]
-
Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[5][7]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
-
Applications in Research and Development
While specific, large-scale industrial applications for 2-(Methylthio)-N,N-dimethylaniline are not extensively documented, its structural motifs are relevant in several research areas. The parent compound, N,N-dimethylaniline, is a crucial intermediate in the synthesis of dyes (like malachite green), a promoter for curing resins, and a precursor for various organic compounds.[9][10][11][12]
The introduction of a methylthio group ortho to the amine modifies the electronic and steric properties of the aniline ring, making 2-(Methylthio)-N,N-dimethylaniline a potentially valuable building block for:
-
Medicinal Chemistry: As a scaffold for developing novel pharmaceutical agents.
-
Materials Science: In the synthesis of specialized polymers or organic electronic materials where the sulfur atom can play a role in charge transport or coordination.
-
Agrochemicals: As an intermediate in the creation of new pesticides or herbicides.
References
Sources
- 1. rsc.org [rsc.org]
- 2. N,N-Dimethyl-2-(methylthio)aniline [2388-50-3] | Chemsigma [chemsigma.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-(Methylthio)aniline | C7H9NS | CID 76337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. ICSC 0877 - N,N-DIMETHYLANILINE [chemicalsafety.ilo.org]
- 8. epa.gov [epa.gov]
- 9. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 10. zxchem.com [zxchem.com]
- 11. Actylis - N,N-Dimethylaniline - Acid Scavenger - Intermediate - Amines [solutions.actylis.com]
- 12. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
